molecular formula C20H24N2OS B2994822 N-((5-cyclopropylpyridin-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide CAS No. 2034312-25-7

N-((5-cyclopropylpyridin-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide

Cat. No.: B2994822
CAS No.: 2034312-25-7
M. Wt: 340.49
InChI Key: TVFMXVDERXGMLO-UHFFFAOYSA-N
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Description

“N-((5-cyclopropylpyridin-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide” is a complex organic compound. It contains a cyclopropane ring, which is a three-membered carbon ring. This structural motif is widespread in natural products and is usually essential for biological activities . The compound also contains a pyridinyl group and an isopropylthio phenyl group .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a cyclopropane ring, a pyridinyl group, and an isopropylthio phenyl group. The cyclopropane ring is a three-membered carbon ring, which imparts unique structural and chemical properties to the compound .

Scientific Research Applications

Synthesis and Biological Evaluation

N-((5-cyclopropylpyridin-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide and its analogs have been synthesized and evaluated for various biological activities. For instance, studies on the synthesis and biological evaluation of related thiazole derivatives as anticancer agents highlight the methodological approach to creating compounds with potential anticancer properties. The structural elucidation of these compounds was performed using NMR, LC-MS/MS spectral data, and elemental analyses. Specifically, certain derivatives showed high selectivity and induced apoptosis in human lung adenocarcinoma cells, although not as high as cisplatin, suggesting their potential use in cancer therapy (Evren et al., 2019).

Antimicrobial and Cytotoxic Activity

Further research includes the synthesis and evaluation of novel azetidine-2-one derivatives of 1H-benzimidazole for their antimicrobial and cytotoxic activities. This study presented a new series of compounds synthesized in good yield, with structures established by IR, NMR, and Mass spectral techniques. Some of these compounds exhibited significant antibacterial activity, as well as cytotoxic activity in vitro, indicating their potential as antimicrobial agents (Noolvi et al., 2014).

Antifungal Agents

A series of substituteddithiocarbamoyl-N-[4-((1H-imidazol-1-yl)methyl)phenyl]acetamide derivatives was designed and synthesized to address drug-resistant fungal infections. These compounds were characterized and tested against different fungal strains, revealing significant activity against Candida albicans and Candida krusei. The study underscores the role of molecular docking and ADME prediction in identifying and optimizing lead compounds for antifungal therapy (Altındağ et al., 2017).

Molecular Docking Analysis for Anticancer Drug Design

Another study focused on the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, aiming to identify its anticancer activity through in silico modeling targeting the VEGFr receptor. The study's approach to drug design and discovery emphasizes the importance of structure-activity relationships and molecular docking analysis in developing anticancer agents with favorable pharmacokinetic properties (Sharma et al., 2018).

Properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2OS/c1-14(2)24-19-7-3-15(4-8-19)10-20(23)22-12-16-9-18(13-21-11-16)17-5-6-17/h3-4,7-9,11,13-14,17H,5-6,10,12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVFMXVDERXGMLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NCC2=CC(=CN=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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